5-(1-((2-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole
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Overview
Description
The compound “5-(1-((2-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole” is a complex organic molecule with several functional groups. It contains a pyrrolidine ring, a phenyl ring, a methoxy group, a sulfonyl group, and an oxadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrolidine ring could potentially be formed through a reaction of a protected 1,2-diamine with a suitable electrophile .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonyl group could potentially participate in substitution reactions, while the oxadiazole ring could potentially undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl group could potentially increase its polarity, while the presence of the phenyl and pyrrolidine rings could potentially increase its lipophilicity .Scientific Research Applications
Pharmacological Potential
1,3,4-oxadiazole derivatives have been extensively studied for their pharmacological potential. They have shown promise as potent and selective antagonists in various receptor studies, including 5-HT(1B/1D) antagonists, which are critical for neurological and psychiatric conditions (Liao et al., 2000). These compounds have also been evaluated for their potential in augmenting the effects of other pharmacological agents, such as SSRIs, indicating their utility in enhancing therapeutic outcomes in mental health disorders.
Corrosion Inhibition
Compounds incorporating the 1,3,4-oxadiazole moiety have demonstrated significant corrosion inhibition properties, making them valuable in materials science, particularly for protecting metals in acidic environments. For instance, benzimidazole bearing 1,3,4-oxadiazoles has been assessed for their ability to inhibit mild steel corrosion in sulfuric acid, showing potential for industrial applications in corrosion protection (Ammal et al., 2018).
Antimicrobial and Antifungal Activities
Several studies have highlighted the antimicrobial and antifungal efficacies of sulfone derivatives containing 1,3,4-oxadiazole moieties. These compounds have been effective against a range of plant pathogenic fungi and bacteria, suggesting their potential use in developing new agrochemicals and pharmaceuticals to combat microbial infections and diseases in plants and possibly humans (Xu et al., 2011).
Anticancer Research
The anticancer activities of 1,3,4-oxadiazole derivatives have been explored, with some compounds showing moderate cytotoxicity against cancer cell lines. This research avenue is crucial for discovering novel chemotherapeutic agents that could offer better efficacy and reduced side effects for cancer treatment. The synthesis and evaluation of such compounds indicate the ongoing efforts to harness the therapeutic potential of oxadiazole derivatives in oncology (Redda & Gangapuram, 2007).
Future Directions
Properties
IUPAC Name |
5-[1-(2-methoxyphenyl)sulfonyl-4-phenylpyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-21-20(27-22-14)17-13-23(12-16(17)15-8-4-3-5-9-15)28(24,25)19-11-7-6-10-18(19)26-2/h3-11,16-17H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCXUMIOMNUZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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